N-(4-chloro-2-methylphenyl)-2-ethylbutanamide
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Overview
Description
N-(4-chloro-2-methylphenyl)-2-ethylbutanamide, also known as Clonazolam, is a synthetic benzodiazepine that has gained popularity in the research community due to its potent anxiolytic and sedative effects. It was first synthesized in the 1970s and has since been used in various scientific studies to investigate its mechanism of action and potential therapeutic applications.
Mechanism of Action
N-(4-chloro-2-methylphenyl)-2-ethylbutanamide acts on the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting the activity of neurons in the central nervous system. By binding to the GABA receptor, N-(4-chloro-2-methylphenyl)-2-ethylbutanamide enhances the inhibitory effects of GABA, leading to a decrease in neuronal activity and resulting in its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-ethylbutanamide has been shown to have a wide range of effects on the biochemical and physiological systems of the body. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to its mood-enhancing effects. It has also been shown to decrease the levels of cortisol, a stress hormone, leading to its anxiolytic effects.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-chloro-2-methylphenyl)-2-ethylbutanamide in lab experiments include its potent anxiolytic and sedative effects, which make it useful in studying the mechanisms of anxiety and sleep disorders. However, its potency also makes it difficult to dose accurately, and its long half-life can make it challenging to control the duration of its effects.
Future Directions
There are several potential future directions for research on N-(4-chloro-2-methylphenyl)-2-ethylbutanamide, including investigating its potential as a treatment for anxiety and sleep disorders, exploring its effects on cognitive function and memory, and studying its interactions with other drugs and substances. Additionally, further research is needed to fully understand the long-term effects of N-(4-chloro-2-methylphenyl)-2-ethylbutanamide use and its potential for abuse and addiction.
Synthesis Methods
The synthesis of N-(4-chloro-2-methylphenyl)-2-ethylbutanamide involves the condensation of 2-amino-5-chlorobenzophenone with 2-ethylbutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain N-(4-chloro-2-methylphenyl)-2-ethylbutanamide in its pure form.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-2-ethylbutanamide has been used in several scientific studies to investigate its anxiolytic, sedative, and hypnotic effects. It has also been used to study its potential as a treatment for anxiety disorders, insomnia, and other related conditions.
properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-ethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-4-10(5-2)13(16)15-12-7-6-11(14)8-9(12)3/h6-8,10H,4-5H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHSGJYSIVJEBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(C=C(C=C1)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2-ethylbutanamide |
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